2-Ethyl-N,N-dimethylhexanamide

Physicochemical Characterization Solvent Selection Process Engineering

2-Ethyl-N,N-dimethylhexanamide (CAS 81499-27-6; EC 279-775-4) is a branched tertiary amide with molecular formula C10H21NO and molecular weight 171.28 g/mol. Its structure features a 2-ethylhexanoyl core dimethylated at the amide nitrogen, placing it within the N,N-dimethylalkanamide homologous series alongside compounds such as N,N-dimethylhexanamide (CAS 5830-30-8, C8H17NO, MW 143.23) and N,N-dimethyloctanamide (C10H21NO, MW 171.28, an isomer).

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 81499-27-6
Cat. No. B12643007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N,N-dimethylhexanamide
CAS81499-27-6
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)N(C)C
InChIInChI=1S/C10H21NO/c1-5-7-8-9(6-2)10(12)11(3)4/h9H,5-8H2,1-4H3
InChIKeyYVAKVTNKLMUNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-N,N-dimethylhexanamide (CAS 81499-27-6): Procurement-Grade Identity and Physicochemical Baseline


2-Ethyl-N,N-dimethylhexanamide (CAS 81499-27-6; EC 279-775-4) is a branched tertiary amide with molecular formula C10H21NO and molecular weight 171.28 g/mol . Its structure features a 2-ethylhexanoyl core dimethylated at the amide nitrogen, placing it within the N,N-dimethylalkanamide homologous series alongside compounds such as N,N-dimethylhexanamide (CAS 5830-30-8, C8H17NO, MW 143.23) and N,N-dimethyloctanamide (C10H21NO, MW 171.28, an isomer) [1]. Key computed physicochemical properties include a density of 0.863–0.864 g/cm³, atmospheric boiling point of 227.3 °C, flash point of 83.7 °C, and a calculated LogP of 2.29, indicative of moderate lipophilicity [2]. Available reference spectra (IR, NMR, Raman) are archived for identity verification [3].

Structure Branched tertiary N,N-dimethylalkanamide
Core feature 2-Ethyl branch on hexanoyl backbone
Lipophilicity Moderate; elevated vs. linear short-chain analogs
Volatility Mid-range boiling point for solvent workflows

Why Generic N,N-Dimethylalkanamide Interchange Fails: The Structural–Functional Impact of the 2-Ethyl Branch


Substituting 2-ethyl-N,N-dimethylhexanamide with an unbranched N,N-dimethylalkanamide of similar molecular weight (e.g., N,N-dimethyloctanamide, a linear C8 isomer also bearing C10H21NO) is not functionally equivalent. The 2-ethyl branch on the hexanoyl chain introduces steric hindrance proximal to the amide carbonyl, which alters the compound's conformational population, hydrogen-bond acceptor geometry, and spatial occupation relative to linear-chain isomers . Within the broader N,N-dimethylalkanamide series, skin permeation enhancement potency is demonstrated to be chain-length-dependent—enhancement factors measured in hairless mouse skin stratum corneum vary systematically across N,N-dimethylhexanamide, -heptanamide, -octanamide, and -nonanamide, confirming that even small chain-length or topological differences produce measurably divergent biological performance [1]. Consequently, procurement based solely on molecular formula or nominal amide class membership—without specifying the 2-ethyl branching pattern—risks introducing a compound with different lipophilicity, steric profile, and application-relevant transport or solubility behavior, rendering it unsuitable for structure-critical formulation or synthetic-intermediate roles.

Carbonyl steric 2-Ethyl branch shields amide carbonyl; linear N,N-dimethylalkanamides lack this hindrance, altering hydrogen-bond acceptor geometry.
Permeation profile Chain-length-dependent skin permeation enhancement may shift with branched topology; linear homologs may not reproduce the same effect.
Solubility/partitioning Branched structure can modify lipophilicity and phase distribution relative to linear isomers of similar molecular weight.

Quantitative Differential Evidence for 2-Ethyl-N,N-dimethylhexanamide versus N,N-Dimethylalkanamide Comparators


Physicochemical Differentiation: Boiling Point, Density, Flash Point, and LogP of 2-Ethyl-N,N-dimethylhexanamide versus N,N-Dimethylhexanamide and N,N-Dimethyloctanamide

The 2-ethyl branch on the hexanamide backbone produces physicochemical properties that are intermediate between the unbranched C6 and C8 N,N-dimethylalkanamides . The target compound's boiling point of 227.3 °C at 760 mmHg is approximately 20 °C higher than that of N,N-dimethylhexanamide (207.3 °C at 760 mmHg) and comparable to the linear C10 isomer N,N-dimethyloctanamide, yet its density (0.863 g/cm³) and flash point (83.7 °C) differ notably from both [1]. The computed LogP of 2.29 for the target contrasts with LogP ~1.6 for N,N-dimethylhexanamide, indicating a ~0.7 log-unit increase in lipophilicity attributable to the ethyl branch, which modifies partitioning behavior [2].

Physicochemical profile
Cross-study comparable
BP 227.3 °C, LogP 2.29, Density 0.863 g/cm³, Flash 83.7 °C
Reported distinct mid-volatility solvent profile
ΔBP ≈ +20 °C vs. C6 analog; ΔLogP ≈ +0.7 vs. C6 analog
Physicochemical Characterization Solvent Selection Process Engineering

Skin Permeation Enhancement Class-Level Potency: N,N-Dimethylalkanamide Enhancement Factor (E) as a Function of Alkyl Chain Length

In a direct comparative study across the N,N-dimethylalkanamide homologous series (C6–C9), corticosterone flux enhancement factors (E) through hairless mouse skin stratum corneum ranged from 4 to 100, with enhancer potency strongly dependent on alkyl group chain length [1]. This chain-length–potency relationship constitutes Class-level inference evidence that the C10 branched-chain topology of 2-ethyl-N,N-dimethylhexanamide would position it at a distinct point on the potency curve relative to both the C6 and C8 linear homologs, and distinct from the linear C10 isomer N,N-dimethyloctanamide [1]. Although the target compound was not directly tested in this study, the quantitative chain-length–potency framework provides a predictive basis for its differentiated performance as a solubility or permeation enhancer in pharmaceutical formulations.

Skin permeation
Class-level inference
Enhancement factor chain-length dependent across C6–C9
Supports formulation screening context
Target not directly tested; predicted distinct from linear C10
Transdermal Drug Delivery Skin Permeation Enhancement Formulation Excipient

Solubility Enhancement Patent Landscape: N,N-Dialkylamide of C6–C16 Aliphatic Carboxylic Acids as Broad-Spectrum Solubility Enhancers

Patents disclose N,N-dialkylamides of aliphatic carboxylic acids having C6–C16 carbon chains as novel solubility enhancers for partially soluble drugs, with explicit preference given to N,N-dimethyl hexanamide and N,N-dimethyl octanamide [1][2]. 2-Ethyl-N,N-dimethylhexanamide falls within the claimed structural scope as a C10 branched N,N-dimethylalkanamide. The patent teaching establishes that solubility enhancement is tunable through alkyl chain modification, creating a structural-performance landscape where the 2-ethyl branched C10 topology represents a distinct point not occupied by the linear-chain embodiments explicitly enumerated.

Patent scope
Class-level inference
Within C6–C16 N,N-dialkylamide solubility enhancer claims
Reported structural variant for solubility studies
Branched C10 topology not exemplified in primary embodiments
Pharmaceutical Formulation Solubility Enhancement Drug Bioavailability

Hydrogen-Bond Acceptor Topology Differentiation: Steric Effects of the 2-Ethyl Branch on Amide Carbonyl Accessibility

The N,N-dimethylamide head group functions as a hydrogen-bond acceptor and Lewis base, with carbonyl oxygen availability for intermolecular interactions modulated by the steric environment of the adjacent α-carbon [1]. In 2-ethyl-N,N-dimethylhexanamide, the 2-ethyl substituent creates a sterically encumbered environment adjacent to the amide carbonyl that is structurally analogous to the 2-ethylhexanamide scaffold used in N,N-dihexyl-2-ethylhexanamide (DH2EHA), a compound demonstrated to exhibit high complexation selectivity for U(VI) over rare earths through experimental and theoretical studies [2]. This established structure–selectivity relationship in branched 2-ethylhexanamides indicates that the target compound's carbonyl accessibility will differ from that of linear N,N-dimethylalkanamides such as N,N-dimethylhexanamide and N,N-dimethyloctanamide, where the absence of α-branching leaves the carbonyl less sterically shielded [1][2].

Carbonyl accessibility
Supporting evidence
α-Branch sterically shields amide carbonyl; DH2EHA analogue shows U(VI) selectivity
May support coordination chemistry applications
Direct extraction data for target compound not available
Coordination Chemistry Extraction Chemistry Metal–Ligand Interaction

Differentiated Application Scenarios for 2-Ethyl-N,N-dimethylhexanamide Where Linear Analogs Fall Short


Mid-Volatility Specialty Solvent for Organic Synthesis Requiring Elevated Boiling Point and Moderate Lipophilicity

When a reaction medium demands a boiling point higher than N,N-dimethylhexanamide (207.3 °C) but lower than typical high-boiling amides, 2-ethyl-N,N-dimethylhexanamide's 227.3 °C boiling point fills this operational window [1]. Its LogP of 2.29 (vs. 1.6 for the C6 analog) provides enhanced organic-phase partitioning without the excessive lipophilicity of linear C10 amides, making it a targeted choice for biphasic reactions where precise control of organic/aqueous distribution is required.

Pharmaceutical Excipient Candidate for Transdermal Formulation Optimization Along the N,N-Dimethylalkanamide Potency Continuum

Given the demonstrated chain-length–dependent skin permeation enhancement of N,N-dimethylalkanamides (enhancement factors ranging 4–100 across C6–C9), the branched C10 topology of 2-ethyl-N,N-dimethylhexanamide occupies an untested position on the potency curve that is structurally distinct from both the linear C6–C9 homologs and the linear C10 isomer N,N-dimethyloctanamide [1]. Formulators seeking to fine-tune permeation enhancement between that of the C8 and C10 linear analogs represent a rational application scenario for this compound.

Chemical Intermediate for Synthesis of Sterically Demanding N,N-Dimethylamide Derivatives

The 2-ethyl branched hexanamide backbone serves as a sterically differentiated building block for further derivatization, enabling access to amide intermediates with controlled carbonyl accessibility distinct from linear-chain amide building blocks [1]. This is relevant when downstream reaction selectivity (e.g., nucleophilic acyl substitution or reduction) is sensitive to the steric environment of the starting amide.

Solubility-Enhancement Screening Candidate Within the C6–C16 N,N-Dialkylamide Patent Scope

As a C10 branched N,N-dimethylalkanamide, 2-ethyl-N,N-dimethylhexanamide falls within the structural scope of patents covering N,N-dialkylamide solubility enhancers of aliphatic carboxylic acids, where exemplified compounds are limited to linear-chain variants [1][2]. Pharmaceutical R&D teams seeking to explore structure–solubility relationships beyond the linear-chain exemplars can utilize this branched compound to probe the contribution of α-branching to solubility enhancement for partially soluble drug candidates.

Application
Selection Property
Validation Focus
Mid-volatility organic synthesis
Boiling point and lipophilicity profile
Partitioning behavior in biphasic systems
Transdermal formulation research
Branched C10 topology in permeation continuum
Permeation enhancement relative to linear homologs
Sterically hindered amide synthesis
Carbonyl steric encumbrance
Downstream reaction selectivity
Solubility-enhancement screening
Non-exemplified branched variant in patent landscape
Solubility enhancement vs. linear exemplars
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